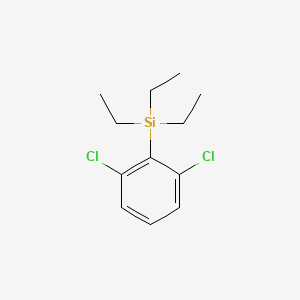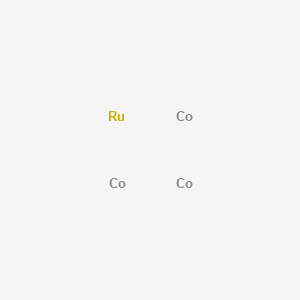
Cobalt--ruthenium (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt–ruthenium (3/1) is a bimetallic compound composed of cobalt and ruthenium in a 3:1 ratio. This compound has garnered significant attention due to its unique properties and potential applications in various fields, including catalysis, energy storage, and materials science. The combination of cobalt and ruthenium offers a synergistic effect, enhancing the overall performance of the compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
Hybrid Reduction–Impregnation Method: This method involves the reduction of ruthenium on the surface of a support material, followed by the impregnation of cobalt.
Hydrothermal Synthesis: Cobalt–ruthenium sulfides can be synthesized using a hydrothermal method.
Industrial Production Methods
The industrial production of cobalt–ruthenium compounds typically involves large-scale synthesis using methods such as co-precipitation, impregnation, and hydrothermal synthesis. These methods are optimized to ensure high yield, purity, and consistency of the final product.
化学反応の分析
Types of Reactions
Oxidation: Cobalt–ruthenium compounds can undergo oxidation reactions, where the metals are oxidized to higher oxidation states.
Reduction: These compounds can also be reduced, often using hydrogen or other reducing agents.
Substitution: Cobalt–ruthenium compounds can participate in substitution reactions, where ligands or atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Hydrogen gas, sodium borohydride, and hydrazine are commonly used reducing agents.
Substitution: Ligands such as phosphines, amines, and carbonyls are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides or hydroxides of cobalt and ruthenium, while reduction reactions may yield metallic cobalt and ruthenium.
科学的研究の応用
Cobalt–ruthenium compounds have a wide range of applications in scientific research:
Energy Storage: Cobalt–ruthenium sulfides have been investigated as electrode materials for supercapacitors and batteries due to their high electrochemical performance.
Materials Science: The unique properties of cobalt–ruthenium compounds make them suitable for use in advanced materials, such as nanostructured materials and coatings.
Biological Applications: Ruthenium complexes, including those with cobalt, have shown potential in biological applications such as antimicrobial and anticancer agents.
作用機序
The mechanism of action of cobalt–ruthenium compounds varies depending on the specific application:
Catalysis: In catalytic applications, the compound facilitates the reaction by providing active sites for the reactants to interact.
Biological Applications: In antimicrobial and anticancer applications, ruthenium complexes interact with biological molecules such as DNA, disrupting their function and leading to cell death.
類似化合物との比較
Cobalt–ruthenium compounds can be compared with other bimetallic compounds such as:
Cobalt–platinum: Similar to cobalt–ruthenium, cobalt–platinum compounds are used in catalysis and energy storage.
Cobalt–palladium: These compounds are also used in catalysis, but cobalt–ruthenium offers better stability and efficiency in certain reactions.
Ruthenium–iridium: Ruthenium–iridium compounds are known for their excellent catalytic properties, but the combination with cobalt provides a more cost-effective alternative.
特性
CAS番号 |
581102-57-0 |
|---|---|
分子式 |
Co3Ru |
分子量 |
277.9 g/mol |
IUPAC名 |
cobalt;ruthenium |
InChI |
InChI=1S/3Co.Ru |
InChIキー |
IQQGBFQWUTXLLE-UHFFFAOYSA-N |
正規SMILES |
[Co].[Co].[Co].[Ru] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


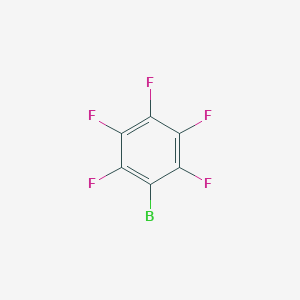

![11-Hydroxy-6-methoxy-2H,10H-[1,3]dioxolo[4,5-B]xanthen-10-one](/img/structure/B12589093.png)
![{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12589095.png)
![1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol](/img/structure/B12589096.png)
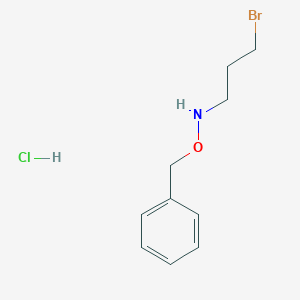
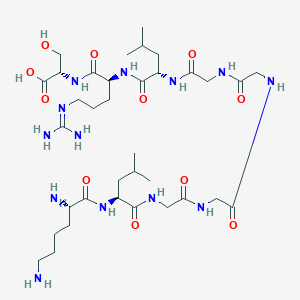
![1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B12589119.png)
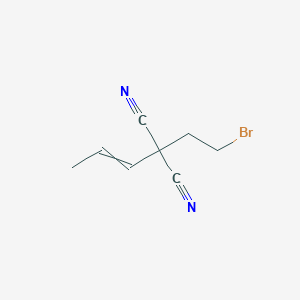
![4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol](/img/structure/B12589132.png)
![N-[2-(3,4-Dichlorophenyl)ethyl]-N'-quinolin-3-ylurea](/img/structure/B12589134.png)
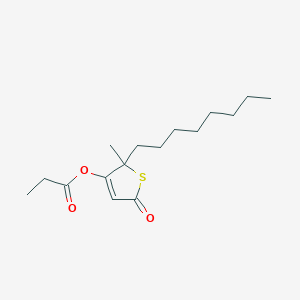
![4'-Hexadecyl[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B12589142.png)
